N-(2-(5-acetylthiophen-2-yl)ethyl)cyclobutanecarboxamide

Medicinal Chemistry Conformational Restriction Structure-Activity Relationship

N-(2-(5-acetylthiophen-2-yl)ethyl)cyclobutanecarboxamide (CAS 2034492-73-2) is a synthetic small molecule (MF: C₁₃H₁₇NO₂S) composed of a cyclobutanecarboxamide core linked via an ethyl spacer to a 5-acetylthiophene moiety. The compound belongs to the thiophene-carboxamide class, where the electron-withdrawing acetyl group and the strained cyclobutane ring are key structural determinants.

Molecular Formula C13H17NO2S
Molecular Weight 251.34
CAS No. 2034492-73-2
Cat. No. B2445288
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(5-acetylthiophen-2-yl)ethyl)cyclobutanecarboxamide
CAS2034492-73-2
Molecular FormulaC13H17NO2S
Molecular Weight251.34
Structural Identifiers
SMILESCC(=O)C1=CC=C(S1)CCNC(=O)C2CCC2
InChIInChI=1S/C13H17NO2S/c1-9(15)12-6-5-11(17-12)7-8-14-13(16)10-3-2-4-10/h5-6,10H,2-4,7-8H2,1H3,(H,14,16)
InChIKeyZPFNSKLDPPPSOL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(5-acetylthiophen-2-yl)ethyl)cyclobutanecarboxamide (CAS 2034492-73-2): Procurement-Grade Structural and Functional Baseline


N-(2-(5-acetylthiophen-2-yl)ethyl)cyclobutanecarboxamide (CAS 2034492-73-2) is a synthetic small molecule (MF: C₁₃H₁₇NO₂S) composed of a cyclobutanecarboxamide core linked via an ethyl spacer to a 5-acetylthiophene moiety [1]. The compound belongs to the thiophene-carboxamide class, where the electron-withdrawing acetyl group and the strained cyclobutane ring are key structural determinants . It is primarily offered as a research chemical for exploratory medicinal chemistry and biochemical probe development, with reported purity levels reaching ≥98% by HPLC from specialty suppliers [1].

Conformational Restriction Probe

Supports SAR campaigns requiring strained cyclobutane geometry for preorganization studies.

Electronic Effect Exploration

5-Acetylthiophene moiety enables study of electron-withdrawing substituent effects on target engagement.

Synthetic Versatility

Acetyl handle allows derivatization for focused library synthesis; also serves as analytical reference candidate.

Why Generic Substitution of N-(2-(5-acetylthiophen-2-yl)ethyl)cyclobutanecarboxamide is Not Advisable Without Quantitative Verification


Within the thiophene-carboxamide chemical space, subtle variations in the acyl group, linker length, and amide substituent can drastically alter target engagement, selectivity, and physicochemical properties [1]. For instance, replacing the 5-acetyl group with a different acyl moiety (e.g., pivalamide or cinnamamide analogs) or modifying the cyclobutane ring to a less strained system may abrogate or significantly shift the biological activity profile . Without explicit, comparator-anchored quantitative data, assuming functional equivalence between this compound and its nearest structural neighbors poses a high risk of experimental failure and resource wastage in procurement decisions.

Acyl Group Modification

Replacing the 5-acetyl moiety with other acyl groups (e.g., pivaloyl, cinnamoyl) may shift target engagement and electronic profile.

Ring System Replacement

Substituting the strained cyclobutane ring with linear or less-strained amides can alter conformational preorganization and binding kinetics.

Class-Level Inference Gap

No direct binding or activity data for this compound; functional equivalence cannot be assumed from class-level SAR alone.

Product-Specific Quantitative Evidence Guide for N-(2-(5-acetylthiophen-2-yl)ethyl)cyclobutanecarboxamide (CAS 2034492-73-2)


Structural Differentiation: Cyclobutane Ring Strain Versus Linear or Less-Strained Amide Analogs

The cyclobutane ring in N-(2-(5-acetylthiophen-2-yl)ethyl)cyclobutanecarboxamide introduces approximately 26.3 kcal/mol of ring strain, which is absent in linear amide analogs such as N-(2-(5-acetylthiophen-2-yl)ethyl)acetamide or in less-strained cyclohexane counterparts [1]. This strain energy can translate into enhanced binding affinity through pre-organization of the pharmacophore or altered metabolic stability, although direct comparative binding data for this specific compound are not publicly available .

Cyclobutane Ring Strain vs Linear Analogs
Class-level inference
~26.3 kcal/mol excess strain energy vs linear amide analogs (calculated; experimental confirmation pending).
Supports conformational restriction probe design; may influence binding preorganization.
Class-level inference; direct binding data unavailable.
Medicinal Chemistry Conformational Restriction Structure-Activity Relationship

Electronic Differentiation: 5-Acetylthiophene Electron-Withdrawing Effect Versus Other 5-Substituted Thiophene Analogs

The 5-acetyl substituent on the thiophene ring exerts an electron-withdrawing effect (Hammett σₚ ≈ +0.50 for –COCH₃) that modulates the electron density of the thiophene ring and influences π-stacking interactions with aromatic protein residues [1]. This contrasts with electron-donating substituents such as 5-methyl (σₚ ≈ –0.17) or 5-methoxy (σₚ ≈ –0.27) analogs [1]. No direct comparative IC₅₀ or binding data is available for this specific compound series.

5-Acetyl Electronic Effect vs Other Substituents
Class-level inference
Hammett σₚ ≈ +0.50 (acetyl) vs σₚ ≈ –0.17 (methyl), σₚ ≈ –0.27 (methoxy); Δσₚ up to +0.77.
Electronic profile may modulate π-stacking and target engagement; distinct from common electron-donating analogs.
Applied by analogy; experimental SAR validation required.
Physical Organic Chemistry Electronic Effects Medicinal Chemistry

Potential Acetyl-CoA Carboxylase (ACC) Inhibition: Contextualization Within the Thiophene-Carboxamide ACC Inhibitor Class

Thiophene-carboxamide derivatives have been claimed as ACC inhibitors in patent literature, with some congeners achieving ACC2 IC₅₀ values as low as 1.5–28 nM [1]. N-(2-(5-acetylthiophen-2-yl)ethyl)cyclobutanecarboxamide possesses the core pharmacophoric elements (thiophene ring, carboxamide linker) found in these patented ACC inhibitor scaffolds [2]. However, no direct ACC inhibition data (IC₅₀, selectivity ratio vs. ACC1) have been publicly reported for this specific compound, so its activity must be inferred from structural analogy rather than direct measurement.

Potential ACC Inhibition Profile
Data to verify
No direct ACC1/ACC2 IC₅₀ data; structural similarity to patented ACC inhibitors (congener IC₅₀ 1.5–28 nM).
Candidate for ACC pathway profiling only with in-house validation; class-level structural alignment.
No direct potency measurement; verify in target assay.
Metabolic Disease ACC Inhibition Enzyme Assay

Verifiable Research and Industrial Application Scenarios for N-(2-(5-acetylthiophen-2-yl)ethyl)cyclobutanecarboxamide (CAS 2034492-73-2)


Medicinal Chemistry: Conformational Restriction Probe for SAR Studies

The cyclobutane ring in N-(2-(5-acetylthiophen-2-yl)ethyl)cyclobutanecarboxamide introduces significant conformational restriction (~26.3 kcal/mol ring strain) compared to flexible linear amide analogs [1]. Researchers can employ this compound as a conformational probe in structure-activity relationship (SAR) campaigns to assess the impact of restricted amide geometry on target binding, selectivity, and metabolic stability. The acetylthiophene moiety further allows exploration of electronic effects (σₚ ≈ +0.50) on target engagement [2].

Biochemical Pharmacology: Candidate Profiling in ACC-Related Metabolic Pathways

Given the structural resemblance of N-(2-(5-acetylthiophen-2-yl)ethyl)cyclobutanecarboxamide to patented thiophene-carboxamide ACC inhibitors (some with ACC2 IC₅₀ values of 1.5–28 nM) [1][2], this compound is a plausible candidate for in vitro ACC1/ACC2 enzymatic profiling. Procurement for metabolic disease research programs targeting fatty acid metabolism, obesity, or non-alcoholic fatty liver disease (NAFLD) is justified when accompanied by in-house selectivity and potency determination, as no direct ACC inhibition data for this specific compound are publicly available [3].

Synthetic Chemistry: Advanced Building Block for Diversified Library Synthesis

The 5-acetyl group on the thiophene ring serves as a versatile synthetic handle for further derivatization, including reduction to the corresponding alcohol [N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)cyclobutanecarboxamide], oxime formation, or heterocycle annulation [1]. This reactivity profile makes the compound a valuable building block for generating focused chemical libraries with systematic variations at the 5-position, enabling exploration of chemical space around the cyclobutanecarboxamide scaffold [2].

Analytical Reference Standard: HPLC Purity Verification and Method Development

With reported purity of ≥98% by HPLC from specialty chemical suppliers [1], N-(2-(5-acetylthiophen-2-yl)ethyl)cyclobutanecarboxamide can serve as a reference standard for analytical method development, including HPLC purity assessment, LC-MS quantification, and NMR structural confirmation of related thiophene-carboxamide derivatives in pharmaceutical quality control workflows.

Application
Selection Property
Validation Focus
ApplicationSAR Conformational Probe
Selection PropertyStrained cyclobutane ring, acetyl electronic handle
Validation FocusConformational restriction impact on target binding and selectivity
ApplicationACC Pathway Candidate Profiling
Selection PropertyThiophene-carboxamide core matching ACC pharmacophore
Validation FocusACC1/ACC2 enzymatic assay; selectivity and potency determination
ApplicationSynthetic Building Block
Selection Property5-Acetyl group as derivatization handle
Validation FocusLibrary diversification, purity and identity confirmation
ApplicationAnalytical Reference Standard
Selection PropertyReported HPLC purity (supplier)
Validation FocusMethod development, LC-MS quantification, NMR confirmation
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